molecular formula C21H18FN3O3 B3292549 7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-2(1H)-quinoxalinone CAS No. 878292-18-3

7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-2(1H)-quinoxalinone

Cat. No.: B3292549
CAS No.: 878292-18-3
M. Wt: 379.4 g/mol
InChI Key: OXWDIZRVMOLXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-2(1H)-quinoxalinone (CAS 878292-18-3) is a quinoxalinone derivative with the molecular formula C21H18FN3O3 and a molecular weight of 379.38 g/mol . Structurally, it features:

  • A 7-fluoro substituent on the quinoxalinone core.
  • A 3,3-dimethyl group stabilizing the dihydroquinoxalinone ring.
  • A 5-isoquinolinyloxy acetyl moiety at the 4-position, contributing to its steric and electronic complexity.

Quinoxalinones are nitrogen-containing heterocycles with documented biological activities, including antibacterial and antitumor properties .

Properties

IUPAC Name

7-fluoro-4-(2-isoquinolin-5-yloxyacetyl)-3,3-dimethyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3/c1-21(2)20(27)24-16-10-14(22)6-7-17(16)25(21)19(26)12-28-18-5-3-4-13-11-23-9-8-15(13)18/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWDIZRVMOLXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1C(=O)COC3=CC=CC4=C3C=CN=C4)C=CC(=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-2(1H)-quinoxalinone (CAS Number: 878292-18-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, particularly its inhibitory effects on key enzymes related to neurodegenerative diseases and its overall pharmacological profile.

Chemical Structure and Properties

The molecular formula of the compound is C21_{21}H18_{18}FN3_3O3_3, with a molecular weight of 379.384 g/mol. It features a quinoxalinone core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC21_{21}H18_{18}FN3_3O3_3
Molecular Weight379.384 g/mol
CAS Number878292-18-3
LogP3.6667

The compound exhibits potent inhibitory activity against cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial targets in the treatment of Alzheimer's disease (AD). The dual inhibition of ChEs and MAOs suggests that this compound could serve as a multi-target agent for neurodegenerative disorders.

Enzyme Inhibition Data

In vitro studies have demonstrated that this compound has the following IC50_{50} values:

EnzymeIC50_{50} (µM)
AChE (human)0.28
MAO-A0.91
MAO-B2.81

These values indicate that the compound is a more effective inhibitor of AChE compared to MAO-B, which is beneficial for enhancing cholinergic transmission in AD patients .

Blood-Brain Barrier Penetration

One of the critical factors for the efficacy of neuroactive compounds is their ability to cross the blood-brain barrier (BBB). Studies have shown that this compound can penetrate the BBB effectively, which is essential for its therapeutic application in central nervous system disorders .

Cytotoxicity Studies

In vitro cytotoxicity assessments using PC12 and HT-22 cell lines revealed that the compound exhibits low toxicity at concentrations below 12.5 µM. Furthermore, acute toxicity studies in vivo indicated no adverse effects at doses up to 2500 mg/kg, suggesting a favorable safety profile .

Case Studies and Research Findings

Recent research has highlighted the potential of this compound in addressing neurodegenerative diseases through various mechanisms:

  • Neuroprotective Effects : The compound has been shown to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.
  • Behavioral Studies : Animal models treated with this compound demonstrated improved cognitive function and memory retention compared to control groups, supporting its potential use in AD therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Complexity: The target compound’s 5-isoquinolinyloxy acetyl group introduces significant steric bulk and aromaticity compared to smaller substituents like chloroacetyl (CAS 878292-19-4) . This may influence binding affinity in biological systems.

Table 2: Physicochemical and Hazard Profiles

Compound Name Melting Point (°C) Safety Data (GHS) Regulatory Status
Target Compound Not reported No hazard data available Not listed in major inventories
4-(Chloroacetyl)-7-fluoro-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one Not reported Potential skin/eye irritant; use dry chemical extinguishers Not listed in EINECS, TSCA, etc.
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate 248–251 Not reported Not listed

Key Observations:

Safety Profile : The chloroacetyl analog (CAS 878292-19-4) carries explicit safety warnings for respiratory and dermal exposure , whereas the target compound’s hazards remain uncharacterized .

Regulatory Status : Neither compound is listed in major chemical inventories (EINECS, TSCA), limiting industrial use data .

Q & A

Basic Research Question

  • NMR/IR : Prioritize 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., fluorine’s deshielding effect) and carbonyl stretching vibrations (~1650–1750 cm1^{-1}) .
  • Resolution of contradictions : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray diffraction. For example, conflicting NOE effects in similar compounds were resolved by crystallography .

How can researchers design experiments to resolve contradictory biological activity data for this compound?

Advanced Research Question

  • Dose-response profiling : Use factorial designs (e.g., 2k^k designs) to isolate variables like solubility or metabolic stability .
  • Target validation : Employ CRISPR-Cas9 knockout models or isothermal titration calorimetry (ITC) to confirm binding specificity to enzymes/receptors (e.g., quinoline-triazole hybrids’ kinase inhibition) .
  • Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch effects or assay variability .

What strategies optimize reaction yield and selectivity in derivatizing the isoquinolinyloxy moiety?

Advanced Research Question

  • Catalytic systems : Screen Pd/Cu catalysts for cross-coupling reactions, leveraging ICReDD’s computational-experimental feedback loop to prioritize conditions .
  • Solvent effects : Test polar aprotic solvents (DMF, DMSO) for acetyl group activation, as seen in analogous quinoxalinone syntheses (e.g., 75% yield in DMSO for compound 11) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during functionalization .

How does fluorination at the 7-position influence this compound’s physicochemical properties?

Basic Research Question

  • Lipophilicity : Fluorine increases logP, enhancing membrane permeability (predict via ChemAxon or ACD/Labs).
  • Electron-withdrawing effects : Stabilize adjacent carbonyl groups, altering redox potentials (validate via cyclic voltammetry) .
  • Crystallinity : Compare powder X-ray diffraction (PXRD) patterns with non-fluorinated analogs to assess lattice impacts .

What in vitro models are suitable for preliminary evaluation of this compound’s pharmacological potential?

Advanced Research Question

  • Kinase inhibition : Screen against EGFR or VEGFR2, common targets for fluorinated heterocycles .
  • CYP450 interactions : Use liver microsomes to assess metabolic stability and drug-drug interaction risks .
  • Toxicity profiling : Employ HEK293 or HepG2 cell lines for cytotoxicity assays, standardized via MTT/WST-1 protocols .

How can researchers reconcile discrepancies between computational predictions and experimental reactivity data?

Advanced Research Question

  • Multi-scale modeling : Combine DFT (electronic structure) with molecular dynamics (solvent/solute interactions) .
  • Error analysis : Quantify basis set limitations (e.g., B3LYP/6-31G* vs. M06-2X/def2-TZVP) and solvent model accuracy (IEF-PCM vs. SMD) .
  • Experimental validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling to probe mechanistic pathways .

What are the best practices for scaling up synthesis without compromising yield or purity?

Basic Research Question

  • Process intensification : Use flow chemistry for exothermic steps (e.g., acetylation) to improve heat dissipation .
  • Quality-by-Design (QbD) : Apply Taguchi or Box-Behnken designs to optimize parameters like temperature, stirring rate, and reagent addition speed .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .

How can structure-activity relationships (SARs) guide the design of analogs with improved properties?

Advanced Research Question

  • Bioisosteric replacement : Substitute isoquinolinyloxy with indole or benzothiazole groups to modulate solubility .
  • Substituent scanning : Synthesize analogs with varying alkyl/acyl chains at the 3,3-dimethyl position to explore steric effects .
  • 3D-QSAR : Build CoMFA/CoMSIA models using biological data from analogs (e.g., IC50_{50} values) to predict activity cliffs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-2(1H)-quinoxalinone
Reactant of Route 2
7-Fluoro-3,4-dihydro-4-[(5-isoquinolinyloxy)acetyl]-3,3-dimethyl-2(1H)-quinoxalinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.